![molecular formula C26H18Br2 B14387583 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene CAS No. 88111-69-7](/img/structure/B14387583.png)
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is an organic compound with the molecular formula C26H18Br2 It is characterized by the presence of two bromophenyl groups attached to a naphthalene core via ethenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene typically involves the reaction of 2,7-dibromonaphthalene with 4-bromobenzaldehyde under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde group of 4-bromobenzaldehyde reacts with the phosphonium ylide derived from 2,7-dibromonaphthalene to form the desired product. The reaction is usually carried out in a solvent such as toluene or THF, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl linkages can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include fully reduced alkanes.
Aplicaciones Científicas De Investigación
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis(bromomethyl)naphthalene
- 2,7-Dibromonaphthalene
- 4,4’-Dibromobiphenyl
Uniqueness
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Número CAS |
88111-69-7 |
|---|---|
Fórmula molecular |
C26H18Br2 |
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
2,7-bis[2-(4-bromophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18Br2/c27-25-13-7-19(8-14-25)1-3-21-5-11-23-12-6-22(18-24(23)17-21)4-2-20-9-15-26(28)16-10-20/h1-18H |
Clave InChI |
PTWQRAWTSOJNTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)C=CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



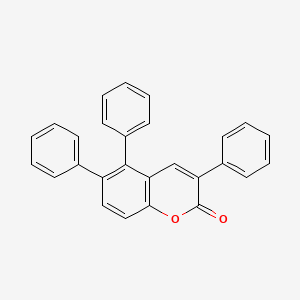
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
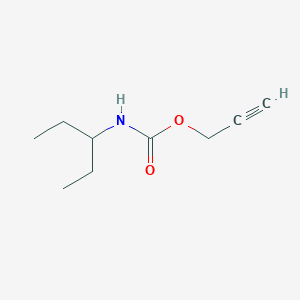
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
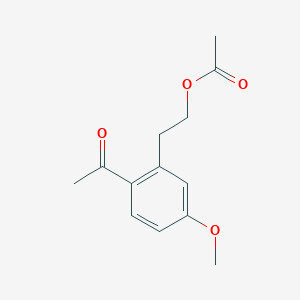
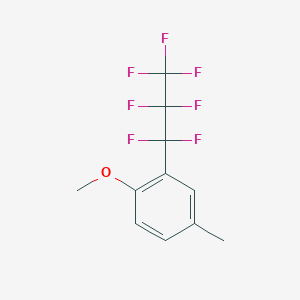
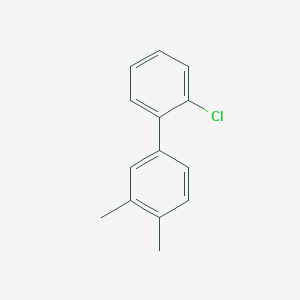
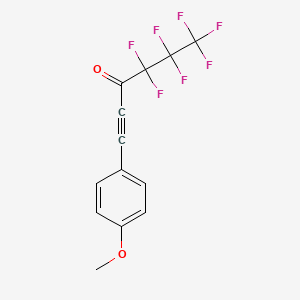


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
